(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a structurally complex compound featuring a benzimidazole core linked to a thiophenyl acrylamide moiety. The benzimidazole scaffold is renowned for its pharmacological versatility, including anticancer, antiviral, and antimicrobial activities, while the thiophene and acrylamide groups enhance electronic properties and binding affinity to biological targets . This compound’s synthesis typically involves condensation reactions between substituted benzimidazole precursors and acryloyl chloride derivatives, followed by purification via column chromatography and structural validation using NMR and HRMS .
Properties
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(12-11-16-4-3-13-25-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOXONCJUWLMIP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be incorporated through a similar coupling reaction or via direct thiolation.
Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzimidazole and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzimidazole derivatives, which can be further utilized in various applications.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections . The thiophene ring is believed to enhance the antimicrobial activity due to its electron-withdrawing nature.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease pathways, including elastase and other proteases . This inhibition could be beneficial in managing conditions like chronic obstructive pulmonary disease (COPD) where elastase plays a critical role.
Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of related compounds on non-small cell lung cancer cells. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acrylamide group can form covalent bonds with nucleophilic sites in biomolecules, leading to irreversible inhibition of their activity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 7) enhance cytotoxicity, likely due to increased electrophilicity and target binding . Methoxy groups (e.g., compound 11) improve solubility but may reduce membrane permeability .
Thermal Stability :
- Compounds with hydroxyl or chlorophenyl substituents (e.g., 7, 11) exhibit higher melting points (>250°C), attributed to strong intermolecular hydrogen bonding .
Synthetic Efficiency :
Antiviral Activity:
- The target compound shares structural similarities with N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide (1e) , which inhibits BVDV replication (EC50 = 3.8 µM) by targeting viral entry and RNA-dependent RNA polymerase .
- Compound 17l () demonstrates dual inhibition of BVDV entry and replication (EC50 = 2.1 µM), outperforming 1e due to its dihydroimidazolyl group enhancing target engagement .
Anticancer Activity:
- Compound 7 () shows potent activity against HeLa cells (IC50 = 1.8 µM), attributed to the 4-chlorophenyl group’s ability to stabilize DNA intercalation .
- In contrast, compound 6g () exhibits moderate HDAC1 inhibition (IC50 = 1.2 µM), suggesting benzimidazole-acrylamides can be tailored for epigenetic targets .
Antimicrobial Activity:
- Compound 6 () inhibits Staphylococcus aureus (MIC = 8 µg/mL), likely due to the methylisoxazole moiety disrupting bacterial cell wall synthesis .
Pharmacokinetic and Physicochemical Properties
- LogP Values : Thiophene-containing derivatives (e.g., target compound) typically have lower LogP (~2.5) compared to chlorophenyl analogues (~3.8), indicating better aqueous solubility .
- Metabolic Stability : Methyl or methoxy substituents (e.g., compound 11) reduce CYP450-mediated metabolism, enhancing plasma half-life .
Biological Activity
(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound involves the formation of C–N bonds through reactions between appropriate precursors. A general method includes the use of aromatic aldehydes and o-phenylenediamine under specific conditions to yield various benzimidazole derivatives, which can then be modified to produce the target compound .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including the target compound. For instance, derivatives with similar structures have shown significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for combating antibiotic resistance. Certain benzimidazole derivatives have demonstrated effectiveness in preventing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Research indicates that benzimidazole derivatives possess anticancer properties. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Studies have reported moderate to high cytotoxicity against leukemia cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of benzimidazole derivatives. Variations in substituents on the benzimidazole ring and the thiophene moiety can significantly influence their biological activities. For instance, modifications that enhance lipophilicity often correlate with improved antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of benzimidazole derivatives, including those similar to this compound, demonstrating potent activity against multiple bacterial strains. The most active compounds were identified through MIC assays and time-kill studies .
- Anticancer Research : Another investigation focused on the anticancer potential of benzimidazole derivatives showed promising results against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide?
- Methodology : The compound is synthesized via Claisen-Schmidt condensation. For example, equimolar mixtures of benzimidazole-acetyl intermediates (e.g., 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-acetylphenyl)acetamide) and thiophen-2-ylcarbaldehyde are refluxed in ethanol with piperidine as a catalyst (3–4 hours). Post-reaction, the product is purified via recrystallization from ethanol, yielding ~65% purity (typical for similar acrylamide derivatives) .
- Key Parameters :
| Reaction Step | Conditions | Yield |
|---|---|---|
| Condensation | Ethanol, reflux, 3–4 h | 60–70% |
| Purification | Ethanol recrystallization | >95% purity |
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : H and C NMR in DMSO- confirm the (E)-configuration (e.g., coupling constants for acrylamide protons) and aromatic substitution patterns .
- Mass Spectrometry : LC-MS (m/z [M+H]) and HRMS validate molecular weight and fragmentation patterns.
- Melting Point : Sharp melting points (e.g., 238–240°C) ensure purity .
Q. What safety protocols are advised for handling this compound?
- Guidelines : Avoid inhalation, skin contact, and dust formation. Use PPE (gloves, goggles, lab coats) and maintain ventilation. Dispose via controlled incineration .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for analogs of this compound?
- Methodology :
- Substituent Variation : Introduce substituents at the benzimidazole (e.g., methoxy, hydroxy groups) or thiophene moieties to modulate electronic and steric effects. For example, methoxy groups at the benzimidazole’s phenyl ring enhance solubility but may reduce binding affinity .
- Biological Assays : Test analogs for target-specific activity (e.g., TP53 upregulation in cancer cells) using qPCR and Western blotting .
- Example SAR Trend :
| Substituent (Position) | TP53 Upregulation (% vs Control) |
|---|---|
| 4-Methoxyphenyl | 150% |
| 2-Hydroxyphenyl | 80% |
Q. How can contradictions in biological activity data across studies be resolved?
- Approach :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., GFP-based quorum sensing inhibition in P. aeruginosa MH602) to minimize variability .
- Dose-Response Analysis : Compare EC values under consistent conditions. For example, compound 6p showed 68% inhibition at 250 µM but only 63% at 62.5 µM .
Q. What computational strategies predict binding affinity and selectivity for this compound?
- In Silico Methods :
- Molecular Docking : Use Schrödinger Glide to model interactions with targets like EGFR or LasR. For example, 6p binds LasR with a Glide score of −8.2 kcal/mol, driven by π-π stacking with Phe86 .
- ADME Prediction : SwissADME calculates logP (~3.2) and topological polar surface area (~85 Ų), indicating moderate blood-brain barrier permeability .
Q. What experimental designs validate pro-apoptotic or cell cycle arrest effects?
- Assays :
- Flow Cytometry : Annexin V/PI staining for apoptosis (e.g., 25% apoptosis induction at 10 µM in A549 cells) .
- Cell Cycle Analysis : PI staining reveals G1 arrest (e.g., 40% G1 phase accumulation vs. 25% in controls) .
- Controls : Include staurosporine (apoptosis positive control) and nocodazole (G2/M arrest control).
Methodological Challenges and Solutions
Q. How can low yields in acrylamide coupling steps be improved?
- Optimization :
- Catalyst Screening : Replace piperidine with pyrrolidine or DBU to enhance reaction rates.
- Solvent Effects : Use DMF or THF for better solubility of aromatic intermediates .
Q. What strategies mitigate cytotoxicity in lead optimization?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
